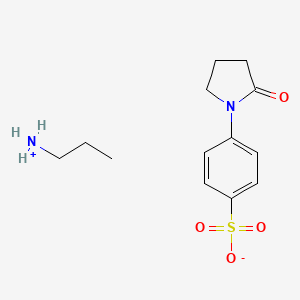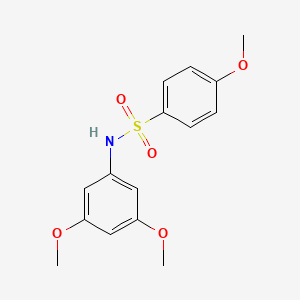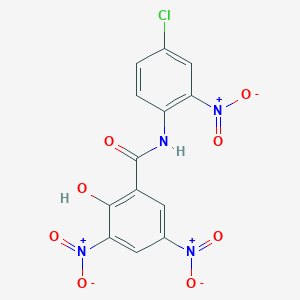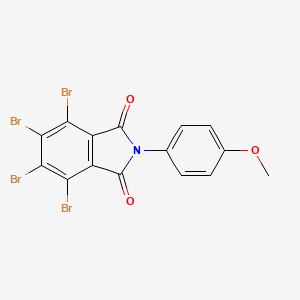
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminium group.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetamide, γ-aminobutyric acid potassium salts, and various organic solvents such as methanol, ethanol, and propan-2-ol. Reaction conditions typically involve heating the reaction mixture at temperatures ranging from 65°C to 75°C for several hours .
Major Products Formed
The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and 2-(2-oxopyrrolidin-1-yl)acetamides .
Scientific Research Applications
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Industry: The compound is used in the synthesis of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with molecular targets such as carbonic anhydrase. The compound’s structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage . This interaction can lead to various biological effects, including antioxidant and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with similar biological activities.
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds exhibit antiproliferative activity and are studied for their potential as antimicrotubule agents.
Uniqueness
Propan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to its specific combination of the pyrrolidine ring and the benzenesulfonate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonate;propylazanium |
InChI |
InChI=1S/C10H11NO4S.C3H9N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-2-3-4/h3-6H,1-2,7H2,(H,13,14,15);2-4H2,1H3 |
InChI Key |
YBOIPUIGGRTXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486621.png)
![4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12486623.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486624.png)
![4-[(4S,7S)-7-(3,4-dimethoxyphenyl)-3,5-dioxo-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid](/img/structure/B12486632.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B12486649.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486666.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-benzyl-6-hydroxypyrimidin-4(3H)-one](/img/structure/B12486669.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12486673.png)
![2-[(4-Chlorophenyl)methyl]-3-[(2-iodophenyl)carbamoyl]propanoic acid](/img/structure/B12486674.png)


![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12486707.png)
![ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate](/img/structure/B12486711.png)
